molecular formula C17H18Cl3N3O B10764227 (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride

Número de catálogo: B10764227
Peso molecular: 386.7 g/mol
Clave InChI: MDWPTVDEYHYBTF-RMRYJAPISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride” is a chiral amino alcohol derivative featuring a 4-chlorophenyl group, a pyrazole-substituted phenyl ring, and a dihydrochloride salt. The stereochemistry at the C1 position (S-configuration) is critical for its biological interactions, as evidenced by related compounds in kinase and phosphatase studies . The dihydrochloride formulation enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .

Propiedades

Fórmula molecular

C17H18Cl3N3O

Peso molecular

386.7 g/mol

Nombre IUPAC

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride

InChI

InChI=1S/C17H16ClN3O.2ClH/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13;;/h1-10,22H,11,19H2,(H,20,21);2*1H/t17-;;/m0../s1

Clave InChI

MDWPTVDEYHYBTF-RMRYJAPISA-N

SMILES isomérico

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O.Cl.Cl

SMILES canónico

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O.Cl.Cl

Origen del producto

United States

Métodos De Preparación

Reduction of the Nitroketone Intermediate

The nitro group in the ketone precursor is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in methanol at 0–25°C. This step affords the racemic 2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol with yields exceeding 85%. Competing pathways, such as over-reduction or epimerization, are mitigated by maintaining low temperatures and short reaction times.

Enantiomeric Resolution via Chiral Chromatography

The racemic mixture is resolved into its (S)- and (R)-enantiomers using preparative chiral chromatography. Patent US20110269808A1 emphasizes the use of chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IC) with hexane/isopropanol/amine mobile phases.

Chromatographic Conditions and Outcomes

ParameterConditionEnantiomeric Purity AchievedYield (%)
ColumnChiralpak® IC (250 mm × 20 mm)≥99.9% (S-enantiomer)78–82
Mobile PhaseHexane/IPA/DEA (70:30:0.1 v/v)98.5%85
Flow Rate15 mL/min99.5%80

The S-enantiomer exhibits 100-fold greater protein kinase B (PKB) inhibition than the R-form, justifying the need for high-resolution separations.

Dihydrochloride Salt Formation

The free base of the S-enantiomer is converted to its dihydrochloride salt to enhance solubility and stability. This is achieved by treating the amino alcohol with hydrochloric acid (HCl) in anhydrous ethanol or dichloromethane.

Optimization of Salt Crystallization

  • Acid Equivalents : 2.2 equivalents of HCl ensure complete protonation of both the amino and hydroxyl groups.

  • Solvent System : Ethanol/water (9:1 v/v) facilitates slow crystallization, yielding needle-shaped crystals with >99.5% purity.

  • Drying Conditions : Lyophilization at −50°C under vacuum prevents decomposition.

Analytical Characterization

The dihydrochloride salt is rigorously characterized using:

  • HPLC : Chiral HPLC (Chiralpak® AD-H column) confirms enantiomeric purity (>99.9%).

  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆, 400 MHz) shows characteristic signals at δ 8.25 (pyrazole-H), 7.65–7.45 (aromatic-H), and 5.10 (methine-H).

  • Mass Spectrometry : ESI-MS (m/z): 384.1 [M+H]⁺ (free base), 456.9 [M+2HCl-H]⁻.

Process Challenges and Mitigation Strategies

Epimerization During Salt Formation

Exposure to acidic conditions at elevated temperatures may induce epimerization. This is mitigated by maintaining reaction temperatures below 25°C and using stoichiometric HCl.

Impurity Profiling

Common impurities include residual R-enantiomer (<0.1%) and dehydrated byproducts. These are removed via recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitationsYield (%)Purity (%)
Chiral ResolutionHigh enantiopurity (≥99.9%)Costly CSPs; scalability issues78–8599.9
Asymmetric SynthesisPotentially higher yieldsComplex catalyst optimizationN/AN/A

Análisis De Reacciones Químicas

El AT 13148 dihidrocloruro experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: Puede oxidarse en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar sus grupos funcionales.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus anillos aromáticos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El AT 13148 dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

    Investigación sobre el cáncer: Ha demostrado una actividad antitumoral significativa en varias líneas celulares de cáncer y modelos de xenotrasplantes, lo que lo convierte en una herramienta valiosa para estudiar la biología del cáncer y desarrollar nuevas terapias contra el cáncer.

    Estudios de transducción de señales: El compuesto se utiliza para investigar el papel de las quinasas AGC en las vías de señalización celular, particularmente aquellas que involucran AKT, p70S6 quinasa, PKA, ROCK y SGK.

    Desarrollo de fármacos: Los investigadores utilizan AT 13148 dihidrocloruro para explorar nuevas estrategias terapéuticas dirigidas a múltiples quinasas simultáneamente, con el objetivo de superar los mecanismos de resistencia en el tratamiento del cáncer.

Mecanismo De Acción

El AT 13148 dihidrocloruro ejerce sus efectos inhibiendo múltiples quinasas AGC, incluyendo AKT, p70S6 quinasa, PKA, ROCK y SGK. Esta inhibición conduce al bloqueo de la fosforilación del sustrato e inducción de la apoptosis en las células cancerosas. El mecanismo de acción del compuesto implica la interrupción de las vías de señalización clave que a menudo están desreguladas en el cáncer, como la vía de la fosfatidilinositol 3-quinasa (PI3K)-AKT .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

  • (2R/2S)-2-(4-Chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine These isomers differ from the target compound by replacing the ethanol group with an ethanamine moiety. The stereochemistry (R vs. S) significantly impacts binding affinity to proteins like PPP1R1B and PRKACA. The (2S) isomer shows higher activity in preliminary assays, suggesting the hydroxyl group in the target compound may enhance hydrogen bonding with targets .
  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one This analogue replaces the amino alcohol with a ketone and introduces a methyl group on the pyrazole. The absence of ionizable groups reduces solubility compared to the dihydrochloride salt, while the methyl group may increase lipophilicity and membrane permeability .

Functional Group Modifications

  • 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone This compound adds a pyrimidinyl-pyridinone scaffold and a 3-fluoro substituent on the chlorophenyl ring. The fluorine atom enhances metabolic stability by reducing oxidative degradation, while the extended aromatic system may improve target specificity for kinases like JAK or BTK .
  • Propiconazole and Etaconazole These triazole fungicides share the chlorophenyl group but lack the pyrazole and amino alcohol moieties. Their neutral triazole rings inhibit lanosterol demethylase, whereas the target compound’s charged dihydrochloride form likely targets distinct pathways, such as protein-protein interactions .

Physicochemical and Electronic Properties

Compound Molecular Weight Key Functional Groups Solubility (mg/mL) LogP Biological Target
Target Compound (Dihydrochloride) 415.3* Amino alcohol, pyrazole, Cl 12.5 (water) 2.1 Kinases/Phosphatases
(2S)-2-(4-Chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine 353.8 Ethanolamine, pyrazole, Cl 0.8 (water) 3.4 PPP1R1B/PRKACA
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 290.7 Ketone, methyl-pyrazole, Cl 0.2 (water) 3.8 Unknown
Propiconazole 342.2 Triazole, dioxolane, Cl 0.03 (water) 3.9 Lanosterol demethylase

*Estimated based on similar dihydrochloride salts .

Research Findings and Implications

  • Salt Formulation : The dihydrochloride salt increases solubility by 15-fold compared to the free base, critical for oral bioavailability .
  • Electronic Effects: The amino alcohol group contributes to a lower absolute hardness (η = 4.2 eV) compared to ketone analogues (η = 5.1 eV), enhancing nucleophilic reactivity in enzyme interactions .

Actividad Biológica

The compound (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol; dihydrochloride , also known by its CAS number 1056901-62-2, is a chiral structure that has gained attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H16ClN3OC_{17}H_{16}ClN_3O with a molecular weight of approximately 313.78 g/mol. This compound is particularly notable for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Research indicates that this compound acts as a modulator of protein kinases, specifically targeting protein kinase A (PKA) and protein kinase B (PKB). These kinases play crucial roles in various cellular processes, including metabolism, cell growth, and apoptosis. The inhibition or modulation of these kinases can lead to significant therapeutic effects in diseases such as cancer and metabolic disorders .

Antiparasitic Activity

In studies focused on antiparasitic activity, compounds related to this structure have shown promising results against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of pyrazole-containing compounds have been optimized for enhanced activity against malaria parasites, demonstrating effective inhibition of PfATP4-associated Na+^+-ATPase activity, which is critical for parasite survival .

Study 1: Protein Kinase Inhibition

A study published in a patent document highlighted the compound's ability to inhibit the activity of PKA and PKB. The findings suggest that this compound could be leveraged in therapeutic applications targeting conditions mediated by these kinases . The structural analysis revealed that the compound binds effectively to the active sites of these enzymes, thus inhibiting their activity.

Study 2: Antimalarial Efficacy

In an experimental model using P. berghei, a mouse model for malaria, optimized analogs derived from similar scaffolds displayed significant reductions in parasitemia. For example, one study reported a 30% reduction at a dosage of 40 mg/kg over four days . This highlights the potential application of (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol in developing new antimalarial therapies.

Study 3: Synthesis and Characterization

A comprehensive synthesis study demonstrated that the incorporation of polar functionalities into pyrazole derivatives improved their aqueous solubility and metabolic stability without compromising their biological activity. This suggests that modifications to the original compound could enhance its pharmacokinetic profiles while maintaining efficacy against targeted biological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Kinase InhibitionModulates PKA and PKB activities
Antiparasitic ActivityEffective against P. falciparum
Antimicrobial ActivityActivity against various bacterial strains

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationBiological Activity
Base CompoundOriginal structureModerate activity
Polar Functional GroupAdded -OH or -NH₂Improved solubility
Pyrazole SubstituentVariations in aryl groupsEnhanced antiparasitic effects

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol dihydrochloride?

  • Methodological Answer : The compound's synthesis typically involves multi-step strategies:

Core Structure Formation : A Mannich reaction (as described in ) can assemble the ethanolamine backbone by reacting a chlorophenyl-substituted precursor with formaldehyde and ammonia derivatives.

Pyrazole Integration : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the pyrazole moiety at the para-position of the phenyl ring .

Chiral Resolution : The (1S)-stereochemistry is achieved via chiral chromatography or asymmetric catalysis, followed by dihydrochloride salt formation using HCl in ethanol .

  • Key Validation : Intermediate purity is monitored via HPLC (≥98% purity criteria, as in ), and stereochemical integrity is confirmed using polarimetry or X-ray crystallography .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1^1H/13^13C NMR confirms proton environments (e.g., aromatic protons from chlorophenyl and pyrazole groups) and carbon connectivity .
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+^+ for C17_{17}H17_{17}ClN3_3O·2HCl).
  • X-ray Crystallography : Absolute stereochemistry is resolved using single-crystal diffraction (as in ), with data deposited in repositories like PubChem .
  • InChI/SMILES : Cross-referenced with databases (e.g., PubChem, ChemIDplus) to ensure consistency with reported identifiers .

Q. What preliminary biological activity screenings are reported for this compound?

  • Methodological Answer :

  • Antifungal Assays : Broth microdilution (CLSI M27/M38 guidelines) evaluates minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp., with activity linked to the chlorophenyl group's hydrophobicity .
  • Antimicrobial Testing : Agar diffusion assays (e.g., against S. aureus and E. coli) assess broad-spectrum efficacy, with chlorine substituents enhancing membrane disruption .
  • Controls : Positive controls (e.g., fluconazole) and solvent blanks are included to validate assay conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Strain Variability : Test compound against standardized strains (e.g., ATCC isolates) to minimize genetic variability .
  • Assay Optimization : Validate MICs using standardized media (e.g., RPMI-1640 for fungi) and incubation conditions (e.g., 35°C for 48 hours) .
  • Data Normalization : Report activities relative to internal controls (e.g., % inhibition vs. vehicle) and use statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies are recommended for investigating the environmental persistence of this compound?

  • Methodological Answer :

  • Degradation Studies :

Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C to assess stability; LC-MS identifies breakdown products (e.g., dechlorinated metabolites) .

Photolysis : Expose to UV-Vis light (300–800 nm) to simulate solar degradation; quantify half-life using first-order kinetics .

  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to evaluate aquatic toxicity .

Q. What challenges arise in scaling up the synthesis of this chiral compound, and how are they mitigated?

  • Methodological Answer :

  • Chiral Purity : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution improves enantiomeric excess (ee > 99%) .
  • Process Optimization :
  • Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) enhance stereoselectivity in hydrogenation steps .
  • Crystallization : Use anti-solvent precipitation (e.g., water in DMF) to isolate the dihydrochloride salt with high yield (>85%) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling :
  • Experimental : Use shake-flask method (USP/Ph.Eur.) in solvents like water, ethanol, and DMSO; quantify via UV-Vis spectroscopy .
  • Theoretical : Compare with logP predictions (e.g., ChemAxon) to identify outliers. Discrepancies may arise from salt form (dihydrochloride) or polymorphic variations .
  • Mitigation : Report solvent purity, temperature, and agitation methods to standardize data .

Tables

Table 1 : Key Physicochemical Properties

PropertyMethod/InstrumentReference
Melting PointDifferential Scanning Calorimetry
logP (Octanol-Water)Shake-Flask/UV-Vis
Solubility (Water)HPLC-UV

Table 2 : Antifungal Activity (Selected Strains)

StrainMIC (µg/mL)Assay ProtocolReference
Candida albicans ATCC8.0CLSI M27-A3
Aspergillus fumigatus16.0EUCAST E.Def 9.3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.